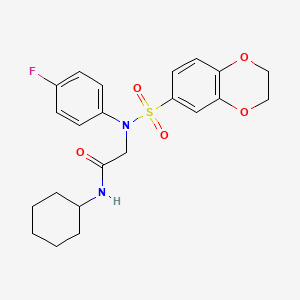

![molecular formula C17H19ClN2O5S B3443021 4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid](/img/structure/B3443021.png)

4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid

説明

The compound “4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid” is a synthetic organic compound . It has a molecular formula of C11H11ClN2O6S2, an average mass of 366.798 Da, and a monoisotopic mass of 365.974701 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a chloro group, a sulfonyl group, a furylmethyl group, and a piperidinyl group . These groups contribute to the compound’s unique chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that it undergoes reactions typical of compounds with similar functional groups. For instance, the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . It has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 156 Å2, and it has a molar refractivity of 79.8±0.4 cm3 . It also has an ACD/LogP value of 2.09 .科学的研究の応用

Diuretic in Heart Failure Treatment

Furosemide is a diuretic used in the treatment of congestive heart failure . It works by decreasing the reabsorption of sodium by the kidneys, which helps to reduce fluid buildup in the body .

Treatment for Edema

Edema, or swelling caused by excess fluid trapped in the body’s tissues, can be treated with furosemide. It is particularly effective in treating edema due to heart failure, liver scarring, or kidney disease .

High Blood Pressure Management

Furosemide may also be used for the treatment of high blood pressure . By helping the body get rid of excess salt and water, it can help lower blood pressure.

Intravenous or Oral Administration

Furosemide can be taken intravenously or orally . When given intravenously, furosemide typically takes effect within five minutes; when taken orally, it typically metabolizes within an hour .

Research in Macrophage Migration Inhibitory Factor

Furosemide has been studied in complex with the macrophage migration inhibitory factor from the organism Ancylostoma ceylanicum . This research could potentially lead to new therapeutic applications.

Treatment and Prevention of Exercise-Induced Pulmonary Hemorrhage in Race Horses

Furosemide has been used in race horses for the treatment and prevention of exercise-induced pulmonary hemorrhage . This application demonstrates its use in veterinary medicine.

作用機序

Target of Action

The primary target of this compound is the Na+/K+/2Cl- co-transporter in the ascending thick loop of Henle . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the kidney.

Mode of Action

The compound interacts with its target by blocking the Na+/K+/2Cl- co-transporter . This inhibition prevents the reabsorption of these ions, leading to their excretion in the urine. The resulting changes include an increase in urine output and a decrease in blood volume.

Biochemical Pathways

The compound’s action affects the renal tubular function . By blocking the Na+/K+/2Cl- co-transporter, it disrupts the ion balance in the renal tubules. This disruption leads to an increase in the excretion of water, sodium, potassium, and chloride ions. The downstream effects include diuresis (increased urine production) and natriuresis (increased sodium excretion).

Pharmacokinetics

The compound’s ADME Its solubility in acetone suggests that it may be well-absorbed in the body . Its impact on bioavailability would depend on factors such as its absorption rate, metabolic stability, and elimination rate.

Result of Action

The molecular effect of the compound’s action is the inhibition of the Na+/K+/2Cl- co-transporter . This inhibition leads to increased excretion of water and electrolytes. On a cellular level, this results in changes in cell volume and ion concentrations. The overall effect is a decrease in blood volume, which can help in conditions such as hypertension and edema.

特性

IUPAC Name |

4-chloro-5-(furan-2-ylmethylsulfamoyl)-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O5S/c18-14-10-15(20-6-2-1-3-7-20)13(17(21)22)9-16(14)26(23,24)19-11-12-5-4-8-25-12/h4-5,8-10,19H,1-3,6-7,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWNOFUQPAIJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)NCC3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-[(furan-2-ylmethyl)sulfamoyl]-2-(piperidin-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenol](/img/structure/B3442943.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl isonicotinate](/img/structure/B3442945.png)

![dimethyl 5-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}isophthalate](/img/structure/B3442946.png)

![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3442947.png)

![5-bromo-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3442948.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3442956.png)

![2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole](/img/structure/B3442971.png)

![4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B3442978.png)

![4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B3442990.png)

![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3442993.png)

![2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3443001.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B3443029.png)